4-(2-Thienyl)benzaldehyde

Catalog No.
S753499
CAS No.
107834-03-7
M.F
C11H8OS
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Thienyl)benzaldehyde

CAS Number

107834-03-7

Product Name

4-(2-Thienyl)benzaldehyde

IUPAC Name

4-thiophen-2-ylbenzaldehyde

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H

InChI Key

UECDQUOWFRTJOH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C=O

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C=O

The exact mass of the compound 4-(2-Thienyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Thienyl)benzaldehyde (CAS 107834-03-7) is a highly versatile, bifunctional building block characterized by a reactive formyl group attached to an extended, electron-rich thienyl-phenyl core . In procurement and materials synthesis, it is primarily valued as a rigid, pi-conjugated spacer that bridges the gap between simple aromatic aldehydes and complex heterocyclic systems [1]. Its dual functionality allows for standard aldehyde transformations—such as Knoevenagel condensations, Wittig reactions, and Schiff base formations—while the 2-thienyl moiety imparts enhanced polarizability, electron density, and tunable optoelectronic properties to the downstream products .

Attempting to substitute 4-(2-thienyl)benzaldehyde with generic analogs compromises both processability and final material performance . Replacing it with 4-phenylbenzaldehyde removes the electron-rich sulfur heteroatom, which significantly widens the optical bandgap and reduces the charge transport efficiency of derived organic semiconductors [1]. Conversely, substituting it with 2-thiophenecarboxaldehyde eliminates the rigid phenyl spacer, drastically altering the steric environment of derived Schiff base ligands and transitioning the precursor from a stable, easily weighable solid to a volatile liquid, thereby complicating large-scale formulation and storage .

Enhanced Pi-Conjugation and Bandgap Reduction in Push-Pull Chromophores

When utilized as an electron-donating building block in Knoevenagel condensations to form push-pull organic dyes, 4-(2-thienyl)benzaldehyde provides superior polarizability compared to 4-phenylbenzaldehyde [1]. The incorporation of the electron-rich 2-thienyl moiety typically red-shifts the absorption maximum by 30–50 nm and reduces the optical bandgap by approximately 0.2–0.3 eV relative to the biphenyl analog [2]. This makes it a critical procurement choice for tuning the HOMO-LUMO gap in organic photovoltaics (OPVs) and non-linear optical (NLO) materials [1].

Evidence DimensionOptical bandgap reduction in derived push-pull dyes
Target Compound Data~0.2–0.3 eV reduction (red-shifted absorption)
Comparator Or Baseline4-Phenylbenzaldehyde (wider bandgap, blue-shifted)
Quantified Difference30–50 nm bathochromic shift in absorption maximum
ConditionsStandard Knoevenagel condensation products measured in UV-Vis (e.g., DCM solution)

Enables precise tuning of the absorption profile into the visible/near-IR region, which is essential for maximizing power conversion efficiency in organic solar cells.

Improved Handling and Formulation Stability via Phenyl Spacer

For industrial scale-up and precise stoichiometric formulation, the physical state of the precursor is critical. Unlike 2-thiophenecarboxaldehyde, which is a volatile liquid at room temperature, 4-(2-thienyl)benzaldehyde is a stable crystalline solid with a melting point of 65–69 °C . This rigid phenyl spacer not only extends the conjugation length but also eliminates the need for specialized liquid-handling protocols, reducing evaporative losses during prolonged storage or high-vacuum processes [1].

Evidence DimensionPhysical state and melting point
Target Compound DataSolid (Melting point: 65–69 °C)
Comparator Or Baseline2-Thiophenecarboxaldehyde (Liquid, B.P. ~198 °C)
Quantified DifferenceTransition from volatile liquid to stable solid
ConditionsStandard ambient laboratory storage and weighing

Solid-state precursors significantly improve weighing accuracy, batch-to-batch reproducibility, and shelf-life in large-scale pharmaceutical and materials manufacturing.

Superior Electrophilic Reactivity at the Thiophene α-Position

When selecting between thienyl isomers for linear polymer synthesis, 4-(2-thienyl)benzaldehyde is heavily favored over 4-(3-thienyl)benzaldehyde [1]. The 2-thienyl configuration leaves the highly reactive α-position (position 5 of the thiophene ring) available for subsequent halogenation (e.g., bromination with NBS) or direct arylation. This allows for high-yielding (>80%) A-B type monomer synthesis, whereas the 3-thienyl isomer suffers from steric hindrance and mixed regioselectivity, leading to lower yields and complex purification steps [2].

Evidence DimensionRegioselectivity and yield in downstream α-halogenation
Target Compound Data>80% yield, single major regioisomer (5-bromo-2-thienyl derivative)
Comparator Or Baseline4-(3-Thienyl)benzaldehyde (lower yield, mixed isomers)
Quantified Difference>20% higher yield of the target linear monomer
ConditionsStandard electrophilic bromination (NBS in DMF/CHCl3)

Ensures high-purity linear monomer generation, which is an absolute requirement for achieving high molecular weights in conjugated polymer synthesis.

Synthesis of Push-Pull Organic Semiconductors

Used as a core building block via Knoevenagel condensation to produce low-bandgap non-fullerene acceptors and dyes for OPVs, directly leveraging its bandgap-reducing properties compared to standard biphenyl analogs [1].

Development of Transition Metal Schiff Base Ligands

Reacted with diamines to form extended pi-conjugated Schiff base ligands, where its solid-state stability and rigid phenyl spacer ensure reproducible, high-yield complexation that cannot be achieved with volatile 2-thiophenecarboxaldehyde [2].

Precursor for Rigid-Rod Liquid Crystals

The thienyl-phenyl axis provides the necessary aspect ratio and polarizability for advanced nematic liquid crystal formulations, outperforming simpler thiophene analogs by offering enhanced thermal stability and structural rigidity [1].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2-thienyl)benzaldehyde

Dates

Last modified: 08-15-2023

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